HIOC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIOC involves a chemoselective process that starts with N-acetylserotonin. The key steps include the formation of the indole ring and the subsequent attachment of the piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis on a gram-scale has been achieved, indicating the feasibility of larger-scale production. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
HIOC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and are useful in various research applications .
Scientific Research Applications
HIOC has a wide range of scientific research applications, including:
Neuroprotection: this compound has been shown to protect neurons from excitotoxicity and reduce neuronal cell apoptosis. .
Retinal Protection: This compound protects retinas from light-induced damage, making it a valuable compound in ophthalmic research.
Brain Injury: This compound attenuates early brain injury and promotes the survival of retinal ganglion cells after optic nerve crush.
Mechanism of Action
HIOC exerts its effects primarily through the activation of the TrkB receptor and the downstream ERK pathway. This activation leads to decreased neuronal cell apoptosis and increased survival of retinal ganglion cells. This compound also inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
HIOC is unique in its ability to cross the blood-brain and blood-retinal barriers and its potent activation of the TrkB receptor. Similar compounds include:
N-acetylserotonin: The precursor to this compound, which has a shorter half-life and lower potency.
Tiagabine: A compound with a similar piperidine ring structure but different biological activity.
Pethidine: Another piperidine derivative with distinct pharmacological properties.
This compound stands out due to its specific neuroprotective effects and its ability to activate the TrkB receptor more effectively than its analogs .
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKJLALTRLXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032115 | |
Record name | HIOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314054-36-9 | |
Record name | Hioc | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HIOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.